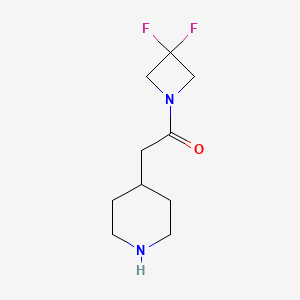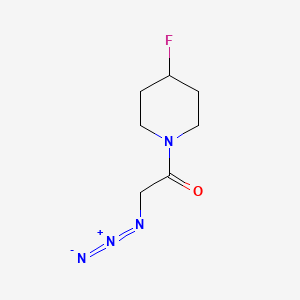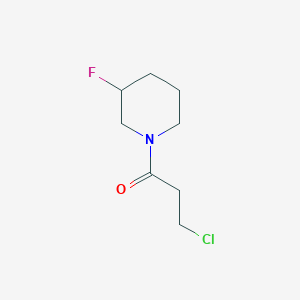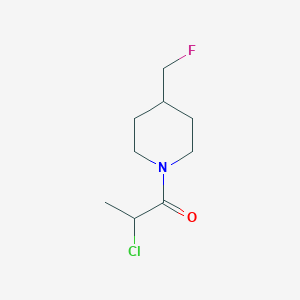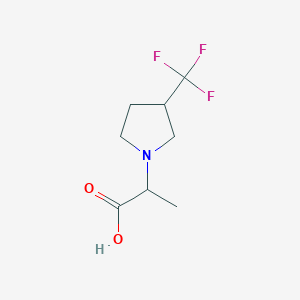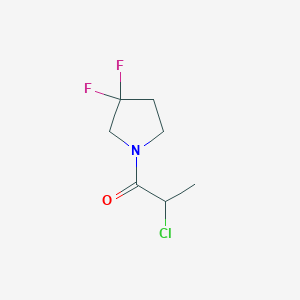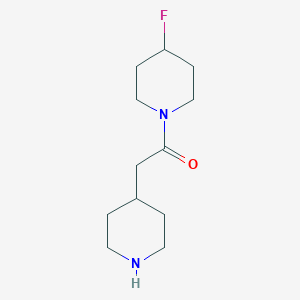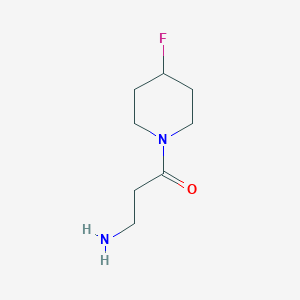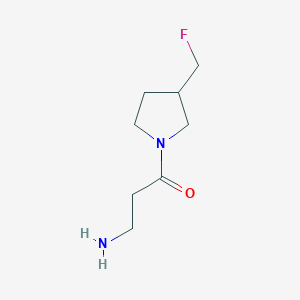
2-(4-(氟甲基)哌啶-1-基)苯甲酸
描述
科学研究应用
亲核芳香取代反应
亲核芳香取代反应的研究为合成 2-(4-(氟甲基)哌啶-1-基)苯甲酸等化合物提供了基础知识。这些反应对于将官能团引入芳香体系至关重要,这是合成各种药物和有机材料的常见步骤 (Pietra & Vitali, 1972).
生物活性化合物的合成
生物活性化合物的合成,包括那些含有氟或哌啶部分的化合物,是一个重要的兴趣领域。例如,作为非甾体抗炎药的关键中间体,2-氟-4-溴联苯的实用合成说明了氟化化合物在药物开发中的相关性 (Qiu 等人, 2009).
DNA 结合和药理应用
具有特定结构特征的化合物,例如 2-(4-(氟甲基)哌啶-1-基)苯甲酸中发现的化合物,在与 DNA 结合或作为药物发现中的药效团方面有应用。以与 DNA 小沟牢固结合而闻名的 Hoechst 33258 及其类似物,可作为设计具有更高特异性和功效的新药的模型 (Issar & Kakkar, 2013).
多巴胺 D2 受体配体
多巴胺 D2 受体配体的研究,重点关注具有哌啶和芳香部分的化合物,突出了此类结构在开发治疗神经精神疾病中的潜力。这些发现强调了特定结构特征对生物活性和受体亲和力的重要性 (Jůza 等人, 2022).
抗真菌应用
源自胡椒属的化合物的抗真菌特性,包括具有苯甲酸衍生物的化合物,表明在开发新的抗真菌剂方面具有潜在应用。这些发现与制药和农业应用相关,突出了天然化合物生物活性的多样性 (Xu & Li, 2011).
作用机制
Target of Action
“2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid” is a complex organic compound that contains a piperidine ring
Mode of Action
The mode of action would depend on the specific biological target of the compound. Piperidine derivatives can act as ligands for receptors or as inhibitors for enzymes, altering their function .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Piperidine derivatives are involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives, for example, are often well absorbed and distributed in the body due to their lipophilic nature .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the stability of piperidine derivatives can be affected by exposure to light, heat, or certain chemical reactions .
生化分析
Biochemical Properties
2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The compound’s interaction with proteins often involves binding to specific sites, altering the protein’s conformation and function . These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been shown to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function .
Molecular Mechanism
At the molecular level, 2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are vital for understanding the compound’s potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid affects its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level.
属性
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-9-10-5-7-15(8-6-10)12-4-2-1-3-11(12)13(16)17/h1-4,10H,5-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHKOLSQTBWQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



